Cas no 80305-13-1 (1-(2-methylphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine)

1-(2-methylphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine structure
80305-13-1 structure
Product name:1-(2-methylphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine
CAS No:80305-13-1
MF:C21H28N2O3
MW:356.45862
CID:1800994
PubChem ID:1377353

1-(2-methylphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine
    • 1-(2-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
    • SCHEMBL6904661
    • N-(3,4,5-Trimethoxybenzyl)-N'-(2-methylphenyl)piperazine
    • Cambridge id 5269681
    • AB00078374-01
    • Piperazine, 1-(2-methylphenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-
    • 80305-13-1
    • Oprea1_256429
    • 1-(2-Methylphenyl)-4-((3,4,5-trimethoxyphenyl)methyl)piperazine
    • SR-01000202601-1
    • SR-01000202601
    • DTXSID50230219
    • Inchi: InChI=1S/C21H28N2O3/c1-16-7-5-6-8-18(16)23-11-9-22(10-12-23)15-17-13-19(24-2)21(26-4)20(14-17)25-3/h5-8,13-14H,9-12,15H2,1-4H3
    • InChI Key: MWNCHGVMCXDYED-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

Computed Properties

  • Exact Mass: 356.20999276g/mol
  • Monoisotopic Mass: 356.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.2Ų
  • XLogP3: 3.6

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